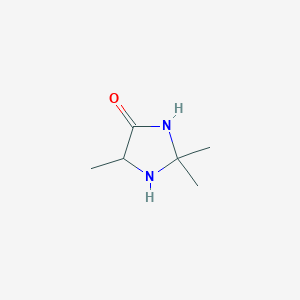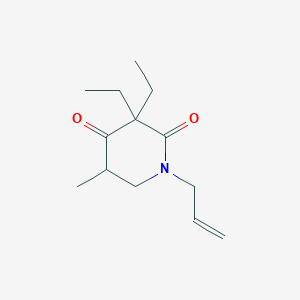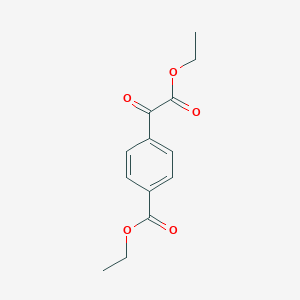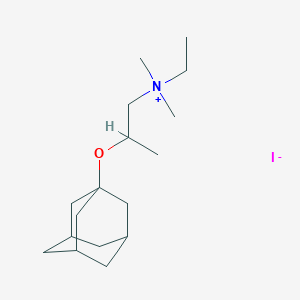
2,2,5-Trimethylimidazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethylimidazolidin-4-one, also known as TMI, is an organic compound that has gained popularity in scientific research applications due to its unique properties. TMI is a cyclic urea derivative that is used as a highly selective and efficient catalyst in various chemical reactions. In
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethylimidazolidin-4-one involves the formation of a complex between 2,2,5-Trimethylimidazolidin-4-one and the substrate. The complex undergoes a series of reactions, including nucleophilic attack, proton transfer, and ring-opening reactions, leading to the formation of the desired product. The high selectivity of 2,2,5-Trimethylimidazolidin-4-one is attributed to the steric and electronic effects of the cyclic urea moiety.
Efectos Bioquímicos Y Fisiológicos
2,2,5-Trimethylimidazolidin-4-one has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 2,2,5-Trimethylimidazolidin-4-one is relatively non-toxic and does not cause any significant adverse effects on the environment. 2,2,5-Trimethylimidazolidin-4-one is stable under normal laboratory conditions and can be stored for extended periods without degradation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,5-Trimethylimidazolidin-4-one has several advantages as a catalyst in lab experiments. It is a cost-effective and efficient catalyst that can be used in small quantities. 2,2,5-Trimethylimidazolidin-4-one is also highly selective, which reduces the formation of unwanted by-products. However, 2,2,5-Trimethylimidazolidin-4-one has some limitations, including its sensitivity to moisture and air, which can lead to the formation of impurities. 2,2,5-Trimethylimidazolidin-4-one is also relatively unstable in the presence of acids or bases, which limits its use in some reactions.
Direcciones Futuras
For the study of 2,2,5-Trimethylimidazolidin-4-one include the development of new synthetic methods and the exploration of its potential applications in the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 2,2,5-Trimethylimidazolidin-4-one involves the reaction of trimethyl orthoformate with a primary amine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to form 2,2,5-Trimethylimidazolidin-4-one. The process is straightforward and can be carried out under mild conditions, making it a cost-effective and efficient method for the production of 2,2,5-Trimethylimidazolidin-4-one.
Aplicaciones Científicas De Investigación
2,2,5-Trimethylimidazolidin-4-one has been extensively used in scientific research applications as a catalyst in various chemical reactions. It has shown remarkable selectivity and efficiency in several reactions, including the synthesis of cyclic carbonates, lactones, and epoxides. 2,2,5-Trimethylimidazolidin-4-one has also been used as a catalyst in the preparation of chiral compounds, which have potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
107355-19-1 |
|---|---|
Nombre del producto |
2,2,5-Trimethylimidazolidin-4-one |
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
2,2,5-trimethylimidazolidin-4-one |
InChI |
InChI=1S/C6H12N2O/c1-4-5(9)8-6(2,3)7-4/h4,7H,1-3H3,(H,8,9) |
Clave InChI |
MXZYOEDOIFPSQW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(N1)(C)C |
SMILES canónico |
CC1C(=O)NC(N1)(C)C |
Sinónimos |
4-Imidazolidinone,2,2,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)




